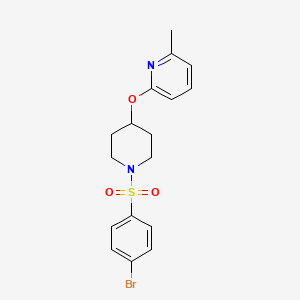
2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C17H19BrN2O3S and its molecular weight is 411.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.
Chemical Structure and Properties
The molecular formula for this compound is C16H16BrN2O3S with a molecular weight of 431.7 g/mol. The compound features a piperidine ring, a bromophenylsulfonyl group, and a methylpyridine moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating neurodegenerative diseases.
- Receptor Interaction : The compound may bind to specific receptors, potentially modulating neurotransmitter activity and affecting pathways related to mood disorders and pain management.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
Anticancer Potential
The piperidine nucleus is often associated with anticancer properties. Compounds bearing this structure have demonstrated cytotoxic effects against several cancer cell lines, including breast and colorectal cancers. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds similar to this compound showed moderate to strong activity against Escherichia coli and Bacillus subtilis.
- Anticancer Activity Assessment : In vitro studies demonstrated that piperidine-based compounds inhibited the growth of breast cancer cells with IC50 values ranging from 7.9 µM to 92 µM, indicating their potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13-3-2-4-17(19-13)23-15-9-11-20(12-10-15)24(21,22)16-7-5-14(18)6-8-16/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKTOGZCYXGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














